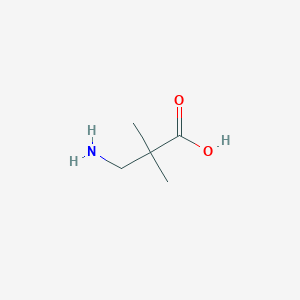

3-Amino-2,2-dimethylpropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32047. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Alanine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(2,3-6)4(7)8/h3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNHGRLDBKAPEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172516 | |

| Record name | 2,2-Dimethyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19036-43-2 | |

| Record name | 2,2-Dimethyl-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019036432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19036-43-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DIMETHYL-BETA-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN6Q6N22NJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 3-Amino-2,2-dimethylpropanoic Acid (CAS: 19036-43-2)

Introduction: 3-Amino-2,2-dimethylpropanoic acid, also known as 2,2-dimethyl-β-alanine, is a non-proteinogenic β-amino acid. Its structure is notable for a quaternary carbon center adjacent to the amino group, a feature that imparts significant steric hindrance and conformational constraints.[1] These unique structural characteristics make it a valuable building block in medicinal chemistry and drug development, where it is incorporated into molecules to enhance metabolic stability and optimize physicochemical properties.[1] This guide provides an in-depth overview of its properties, synthesis, and applications for researchers and drug development professionals.

Physicochemical Properties

The core physicochemical properties of this compound are summarized below. This data is essential for its application in chemical synthesis and formulation.

| Property | Value | Source(s) |

| CAS Number | 19036-43-2 | [2][3][4] |

| Molecular Formula | C₅H₁₁NO₂ | [2][] |

| Molecular Weight | 117.15 g/mol | [2][] |

| Physical Form | Solid | |

| Density | 1.07 g/cm³ | [2][] |

| Boiling Point | 220.7 °C at 760 mmHg | [2][] |

| Flash Point | 87.3 °C | [2] |

| Vapor Pressure | 0.0418 mmHg at 25°C | [2] |

| IUPAC Name | This compound | [6] |

| InChI Key | DGNHGRLDBKAPEH-UHFFFAOYSA-N | [] |

| Storage | Room temperature, inert atmosphere, keep in dark place |

Role in Drug Discovery and Development

The unique structure of this compound provides distinct advantages when used as a scaffold or building block in the design of novel therapeutics.

-

Enhanced Metabolic Stability: The gem-dimethyl group provides steric shielding for adjacent amide bonds, protecting them from enzymatic degradation by peptidases.[1] This can significantly increase the in vivo half-life of peptide-based drug candidates.

-

Conformational Constraint: The steric bulk of the quaternary carbon atom restricts the rotational freedom of the molecular backbone.[1] This pre-organization into a more defined three-dimensional structure can lead to higher binding affinity and selectivity for biological targets.[1]

-

Physicochemical Modulation: The primary amine and carboxylic acid groups serve as handles for chemical modification, allowing for the fine-tuning of critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties like solubility and lipophilicity.[1]

The following diagram illustrates the logical relationship between the molecule's structural features and its applications in drug discovery.

Experimental Protocols

Synthesis via Gabriel Synthesis

The Gabriel synthesis is a reliable and high-yielding method for preparing primary amines from alkyl halides.[1] This protocol outlines the synthesis of this compound from 3-bromo-2,2-dimethylpropanoic acid.

Overall Reaction:

-

Reaction of potassium phthalimide with 3-bromo-2,2-dimethylpropanoic acid to form an N-substituted phthalimide intermediate.

-

Hydrolysis or hydrazinolysis of the intermediate to release the free primary amine.

Detailed Protocol:

-

Step 1: Phthalimide Alkylation:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 3-bromo-2,2-dimethylpropanoic acid and 1.1 equivalents of potassium phthalimide in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide, DMF).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. Pour the mixture into ice water to precipitate the phthalimide intermediate.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Step 2: Deprotection (Hydrazinolysis):

-

Suspend the dried intermediate in ethanol or a similar protic solvent in a round-bottom flask.

-

Add 1.2 to 1.5 equivalents of hydrazine hydrate to the suspension.

-

Heat the mixture to reflux and maintain for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with concentrated HCl to a pH of ~1-2 to precipitate any remaining phthalhydrazide and protonate the product.

-

Filter the solid and wash with cold ethanol.

-

Collect the filtrate, which contains the desired product as its hydrochloride salt.

-

-

Step 3: Isolation and Purification:

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound hydrochloride.[6][7][8]

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to yield the pure compound.

-

The free amino acid can be obtained by neutralizing the hydrochloride salt using a suitable base or ion-exchange chromatography.

-

The following diagram provides a visual workflow for this synthetic protocol.

Analytical Characterization

Standard analytical techniques are used to confirm the structure and purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD). Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 300-500 MHz spectrometer.

-

Expected ¹³C Spectrum: Predicted chemical shifts (δ) are approximately 24.3 (CH₃), 42.1 (quaternary C), 48.6 (CH₂), and 184.8 (COOH) ppm.[2]

-

-

Liquid Chromatography-Mass Spectrometry (LC/MS):

-

Protocol: Prepare a dilute solution of the compound in a suitable mobile phase (e.g., water/acetonitrile with 0.1% formic acid). Inject the solution into an LC/MS system equipped with a C18 column. The mass spectrometer should be operated in positive ion electrospray ionization (ESI+) mode.

-

Expected Result: A peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 118.08 should be observed, confirming the molecular weight. LC/MS is a cornerstone technique in drug development for both qualitative and quantitative analysis.[9]

-

Safety and Handling

-

Hazard Statements: The compound is associated with hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). The hydrochloride salt is reported to cause serious eye damage.[6]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[10] Handle in a well-ventilated area or a chemical fume hood.[10] Avoid breathing dust. In case of contact, wash skin thoroughly and for eye contact, rinse with plenty of water for at least 15 minutes and seek medical attention.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, CAS No. 19036-43-2 - iChemical [ichemical.com]

- 3. 3-AMINO-2,2-DIMETHYL-PROPANOIC ACID | 19036-43-2 [chemicalbook.com]

- 4. This compound | CAS#:19036-43-2 | Chemsrc [chemsrc.com]

- 6. This compound hydrochloride | C5H12ClNO2 | CID 53407724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound hydrochloride [myskinrecipes.com]

- 8. This compound hydrochloride [cymitquimica.com]

- 9. LC/MS applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. capotchem.com [capotchem.com]

A Technical Guide to the Physicochemical Properties of 3-Amino-2,2-dimethylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-2,2-dimethylpropanoic acid (also known as 2,2-dimethyl-β-alanine). The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug development, where a thorough understanding of a compound's physical and chemical characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.

Core Physicochemical Properties

The fundamental physicochemical parameters of this compound are summarized in the table below. This data is crucial for assessing its potential as a drug candidate or a scaffold in drug design. It is important to note that while some values have been experimentally determined, others are based on computational predictions and should be regarded as such.

| Property | Value | Data Type | Source |

| Molecular Formula | C₅H₁₁NO₂ | --- | |

| Molar Mass | 117.15 g/mol | --- | [1] |

| Melting Point | 239-241 °C | Experimental | [2] |

| Boiling Point | 220.7 ± 23.0 °C at 760 mmHg | Predicted | [1][] |

| pKa₁ (Carboxylic Acid) | 3.91 ± 0.10 | Predicted | N/A |

| pKa₂ (Amine) | Not Experimentally Determined | Predicted | N/A |

| LogP (Octanol-Water Partition Coefficient) | -2.6 | Computed | [4] |

| Water Solubility | Data Not Available (Expected to be soluble) | Inferred | [5][6][7][8] |

| Appearance | White to light brown solid | Experimental | N/A |

Note: As an amino acid, this compound is expected to have two pKa values. The predicted value for the carboxylic acid group is provided. For comparison, the parent compound, β-alanine, has experimentally determined pKa values of approximately 3.55 (carboxyl) and 10.24 (amino)[6]. The high solubility of β-alanine in water suggests that this compound is also likely to be water-soluble[5][6][7][8].

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections detail the standard experimental methodologies for measuring key parameters like the acid dissociation constant (pKa) and the octanol-water partition coefficient (LogP).

Determination of pKa by Potentiometric Titration

The acid dissociation constant(s) of a compound are critical for understanding its ionization state at different physiological pH values, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. Potentiometric titration is a highly precise and commonly used method for pKa determination.

Methodology:

-

Preparation of the Analyte Solution: A precise quantity of this compound is dissolved in deionized water or a suitable buffer to create a solution of known concentration (typically around 1-10 mM). The ionic strength of the solution is kept constant by adding a background electrolyte, such as potassium chloride (KCl).

-

Calibration of the pH Electrode: The pH meter and electrode are calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.

-

Titration Procedure: The analyte solution is placed in a thermostatted vessel and stirred continuously. A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is incrementally added to the analyte solution using a precision burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s), which can be identified from the inflection point(s) of the titration curve, often determined by analyzing the first or second derivative of the curve.

Determination of LogP by the Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for its direct measurement.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are combined and pre-saturated by shaking them together for an extended period (e.g., 24 hours) to ensure mutual saturation. The two phases are then separated.

-

Sample Preparation: A known amount of this compound is dissolved in the pre-saturated n-octanol or aqueous phase.

-

Partitioning: The solution is then combined with a known volume of the other pre-saturated phase in a sealed container (e.g., a separatory funnel).

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the n-octanol and aqueous phases are clearly separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Visualized Experimental Workflow: LogP Determination

The following diagram illustrates the logical workflow of the shake-flask method for determining the LogP value.

Workflow for LogP determination via the shake-flask method.

References

- 1. This compound, CAS No. 19036-43-2 - iChemical [ichemical.com]

- 2. 3-AMINO-2,2-DIMETHYL-PROPANOIC ACID | 19036-43-2 [chemicalbook.com]

- 4. 2,2-Dimethyl-beta-alanine | C5H11NO2 | CID 95739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mainchem.com [mainchem.com]

- 6. β-Alanine - Wikipedia [en.wikipedia.org]

- 7. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide on the Solubility of 3-Amino-2,2-dimethylpropanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,2-dimethylpropanoic acid hydrochloride, a derivative of β-alanine, is a compound of interest in organic synthesis and pharmaceutical development. Its utility as a building block for more complex molecules necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility.[1] This technical guide provides a comprehensive overview of the solubility characteristics of this compound hydrochloride, detailed experimental protocols for its determination, and a logical workflow for solubility assessment in a drug discovery context.

Compound Information:

| Property | Value |

| Chemical Name | This compound hydrochloride |

| Synonyms | 2,2-Dimethyl-β-alanine hydrochloride |

| CAS Number | 2843-19-8 |

| Molecular Formula | C₅H₁₂ClNO₂ |

| Molecular Weight | 153.61 g/mol |

Solubility Profile

Quantitative solubility data for this compound hydrochloride is not extensively available in public literature. However, based on the general principles of amino acid and amine hydrochloride solubility, a qualitative and predictive solubility profile can be established. The presence of both a polar carboxylic acid group and a charged amine hydrochloride group suggests good solubility in polar protic solvents, particularly water. The hydrochloride salt form is known to significantly enhance the aqueous solubility of amine-containing compounds.[1]

Conversely, its solubility is expected to be limited in non-polar organic solvents. The small alkyl groups (two methyl groups) are unlikely to impart significant lipophilicity to overcome the dominant polar characteristics of the molecule.

Table 1: Predicted Solubility of this compound hydrochloride

| Solvent | Predicted Solubility | Rationale |

| Water | High | The compound is a salt with polar functional groups (carboxylic acid and ammonium chloride) capable of forming strong hydrogen bonds with water. |

| Methanol | Moderate to High | Methanol is a polar protic solvent that can solvate both the ionic and polar parts of the molecule. |

| Ethanol | Moderate | As the alkyl chain of the alcohol increases, its polarity decreases, which may lead to slightly lower solubility compared to methanol. |

| Dimethyl Sulfoxide (DMSO) | Moderate to High | DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds, including salts. |

| Acetone | Low | Acetone is less polar than the aforementioned solvents and is generally a poor solvent for salts. |

| Hexane | Very Low / Insoluble | Hexane is a non-polar solvent and is not expected to effectively solvate the highly polar this compound hydrochloride. |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the equilibrium solubility of this compound hydrochloride. This method is based on the widely used shake-flask method.

3.1. Materials

-

This compound hydrochloride

-

Selected solvents (e.g., deionized water, methanol, ethanol, DMSO, acetone, hexane)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or other quantitative analytical technique.

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound hydrochloride to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining particulate matter.

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound hydrochloride of known concentrations.

-

-

Calculation of Solubility:

-

Using the concentration obtained from the analytical measurement and the dilution factor, calculate the solubility of the compound in each solvent. The solubility is typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The logical progression of determining the solubility of a novel compound in a drug discovery setting can be visualized as a structured workflow. This process ensures that reliable and relevant data is generated for further development decisions.

Caption: Workflow for Equilibrium Solubility Determination.

This diagram illustrates the key stages involved in the experimental determination of equilibrium solubility, from sample preparation through to the final calculation of the solubility value. Each step is critical for obtaining accurate and reproducible results, which are essential for the characterization of new chemical entities in drug discovery and development.

References

An In-Depth Technical Guide to the Synthesis of the 3-Amino-2,2-dimethylpropanoic Acid Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,2-dimethylpropanoic acid, a non-proteinogenic β-amino acid, is a crucial building block in medicinal chemistry and drug development. Its unique structural feature, a gem-dimethyl group adjacent to the carboxylic acid, imparts significant conformational rigidity and metabolic stability to molecules incorporating this scaffold. This often leads to enhanced pharmacological properties, such as improved binding affinity to biological targets and increased resistance to enzymatic degradation. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable building block, complete with detailed experimental protocols, quantitative data, and workflow diagrams to aid researchers in their synthetic endeavors.

Synthetic Strategies

Several synthetic pathways have been established for the preparation of this compound. The choice of a particular route often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most prominent methods include:

-

The Gabriel Synthesis: A classic and reliable method for the synthesis of primary amines from alkyl halides.

-

Multi-step Synthesis from Hydroxypivalic Acid: A versatile route starting from a readily available precursor.

-

The Hofmann Rearrangement: A method for converting a primary amide into a primary amine with one fewer carbon atom.

-

The Schmidt Rearrangement: A reaction that transforms a carboxylic acid into an amine, also with the loss of one carbon atom.

The following sections will delve into the detailed experimental protocols for each of these synthetic strategies.

Experimental Protocols and Data

Gabriel Synthesis of this compound

The Gabriel synthesis offers a robust method for the preparation of this compound from 3-bromo-2,2-dimethylpropanoic acid. The reaction proceeds via the formation of an N-alkylated phthalimide intermediate, which is subsequently hydrolyzed to yield the desired primary amine.[1][2][3]

Reaction Scheme:

Caption: General workflow for the Gabriel Synthesis.

Experimental Protocol:

Step 1: Synthesis of N-(2-Carboxy-2,2-dimethylethyl)phthalimide

-

In a round-bottom flask, dissolve 3-bromo-2,2-dimethylpropanoic acid (1 equivalent) and potassium phthalimide (1.1 equivalents) in anhydrous dimethylformamide (DMF).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Acidify the aqueous solution with 2M HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield N-(2-carboxy-2,2-dimethylethyl)phthalimide.

Step 2: Hydrolysis to this compound

-

Suspend the N-(2-carboxy-2,2-dimethylethyl)phthalimide (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Heat the mixture to reflux for 8-12 hours.

-

Cool the reaction mixture and filter to remove the phthalic acid byproduct.

-

Wash the filtrate with diethyl ether to remove any remaining organic impurities.

-

Concentrate the aqueous layer under reduced pressure to obtain the hydrochloride salt of this compound.

-

The free amino acid can be obtained by adjusting the pH to the isoelectric point.

Quantitative Data:

| Step | Product | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | N-(2-Carboxy-2,2-dimethylethyl)phthalimide | 3-Bromo-2,2-dimethylpropanoic acid | Potassium Phthalimide | DMF | 12-16 | 80-90 | 85-95 |

| 2 | This compound | N-(2-Carboxy-2,2-dimethylethyl)phthalimide | Conc. HCl | Water | 8-12 | Reflux | 75-85 |

Multi-step Synthesis from Hydroxypivalic Acid

This pathway involves the conversion of hydroxypivalic acid to a suitable leaving group, followed by amination. A common approach detailed in patent literature involves esterification, activation of the hydroxyl group (e.g., as a tosylate or mesylate), and subsequent reaction with ammonia.

Reaction Scheme:

Caption: Synthesis from Hydroxypivalic Acid.

Experimental Protocol:

Step 1: Esterification of Hydroxypivalic Acid

-

In a round-bottom flask, dissolve hydroxypivalic acid (1 equivalent) in an excess of an alcohol (e.g., methanol or ethanol).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux for 4-6 hours.

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the ester.

Step 2: Activation of the Hydroxyl Group

-

Dissolve the hydroxypivalic acid ester (1 equivalent) in a suitable solvent (e.g., dichloromethane or pyridine).

-

Cool the solution to 0 °C and add a base (e.g., triethylamine or pyridine).

-

Slowly add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.1 equivalents).

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer and concentrate to yield the activated ester.

Step 3: Amination

-

Dissolve the activated ester (1 equivalent) in a concentrated aqueous solution of ammonia.

-

Heat the mixture in a sealed vessel to 100-120 °C for 12-24 hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

The resulting amide can then be hydrolyzed to the carboxylic acid under acidic or basic conditions.

Quantitative Data:

| Step | Product | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Hydroxypivalic Acid Ester | Hydroxypivalic Acid | Alcohol, H₂SO₄ | Alcohol | 4-6 | Reflux | 90-98 |

| 2 | Activated Ester | Hydroxypivalic Acid Ester | TsCl or MsCl, Base | CH₂Cl₂ or Pyridine | 13-17 | 0 to RT | 85-95 |

| 3 | 3-Amino-2,2-dimethylpropionamide | Activated Ester | Aqueous Ammonia | Water | 12-24 | 100-120 | 70-80 |

Hofmann Rearrangement

The Hofmann rearrangement provides a route to this compound from 2,2-dimethylsuccinamide, which can be prepared from 2,2-dimethylsuccinic acid. This reaction involves the conversion of a primary amide to a primary amine with one less carbon atom.[4][5]

Reaction Scheme:

Caption: Hofmann Rearrangement synthetic route.

Experimental Protocol:

Step 1: Synthesis of 2,2-Dimethylsuccinamide

-

Convert 2,2-dimethylsuccinic acid to its diacyl chloride by reacting with thionyl chloride.

-

Carefully add the diacyl chloride to an excess of concentrated aqueous ammonia at low temperature.

-

Filter the resulting precipitate, wash with cold water, and dry to obtain 2,2-dimethylsuccinamide.

Step 2: Hofmann Rearrangement

-

Prepare a solution of sodium hypobromite by slowly adding bromine (1.1 equivalents) to a cold solution of sodium hydroxide (4 equivalents) in water.

-

Add 2,2-dimethylsuccinamide (1 equivalent) to the cold sodium hypobromite solution.

-

Slowly warm the reaction mixture and then heat to 50-70 °C for 1-2 hours.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) and then neutralize with a base (e.g., NaOH) to the isoelectric point to precipitate the amino acid.

-

Filter, wash with cold water and ethanol, and dry to obtain this compound.

Quantitative Data:

| Step | Product | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | 2,2-Dimethylsuccinamide | 2,2-Dimethylsuccinic acid | SOCl₂, NH₃ | - | 2-4 | 0 to RT | 80-90 |

| 2 | This compound | 2,2-Dimethylsuccinamide | Br₂, NaOH | Water | 1-2 | 50-70 | 60-75 |

Schmidt Rearrangement

The Schmidt rearrangement allows for the conversion of a carboxylic acid to an amine with the loss of one carbon atom through the use of hydrazoic acid in the presence of a strong acid.[6][7][8] For the synthesis of this compound, 2,2-dimethylsuccinic acid can be used as the starting material.

Reaction Scheme:

References

- 1. chemistnotes.com [chemistnotes.com]

- 2. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. grokipedia.com [grokipedia.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to 3-Amino-2,2-dimethylpropanoic Acid for Researchers and Drug Development Professionals

Introduction: 3-Amino-2,2-dimethylpropanoic acid, a non-proteinogenic β-amino acid, is a valuable building block for researchers and scientists in the field of medicinal chemistry and drug development. Its unique structural features, including a gem-dimethyl group adjacent to the carboxylic acid, impart specific conformational constraints and properties to molecules incorporating this moiety. This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and key applications of this compound, with a focus on its use in peptide synthesis and as a scaffold for biologically active compounds.

Commercial Availability

A variety of chemical suppliers offer this compound and its hydrochloride salt, catering to the needs of research and development laboratories. The availability, purity, and typical quantities offered by prominent suppliers are summarized below.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound | 19036-43-2 | ≥95% | Custom |

| Ambeed | This compound | 19036-43-2 | 95% | Custom |

| Key Organics | This compound | 19036-43-2 | Not Specified | 100 mg, 0.25 g |

| MySkinRecipes | This compound hydrochloride | 2843-19-8 | 95% | 250 mg |

| PubChem | This compound hydrochloride | 2843-19-8 | Not Specified | Not Specified |

Physicochemical Properties

The distinct structural characteristics of this compound contribute to its specific physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C5H11NO2 | [1] |

| Molecular Weight | 117.15 g/mol | [1] |

| CAS Number | 19036-43-2 | |

| Appearance | Solid | |

| Melting Point | Not Specified | |

| Boiling Point | Not Specified | |

| Solubility | Soluble in water (hydrochloride salt) | [2] |

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of peptidomimetics and other complex organic molecules with potential therapeutic applications.[2] Its gem-dimethyl group can introduce conformational rigidity and influence the binding affinity and metabolic stability of the parent molecule.

Peptide Synthesis

The incorporation of this compound into peptide chains can be challenging due to steric hindrance around the carboxyl group. However, successful coupling has been achieved using standard peptide coupling reagents.

Experimental Protocol: Peptide Coupling of this compound Derivatives

This protocol is based on methodologies described for the synthesis of peptides containing sterically hindered amino acids.[3]

Materials:

-

N-protected this compound

-

Amine-derivatized solid support (e.g., Rink Amide resin)

-

Coupling reagents: Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection reagent (e.g., 20% piperidine in DMF for Fmoc protection)

-

Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Deprotection: If starting with a pre-loaded resin, deprotect the terminal amino group. For Fmoc-protected amines, treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Activation: In a separate vessel, dissolve 3 equivalents of N-protected this compound and 3 equivalents of HOBt in DMF. Add 3 equivalents of DCC and stir for 10 minutes to pre-activate the carboxylic acid.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 2-4 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).

-

Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based).

Logical Workflow for Peptide Synthesis

Caption: Workflow for solid-phase peptide synthesis incorporating this compound.

As a Scaffold for Biologically Active Compounds

The rigid structure of this compound makes it an attractive scaffold for the design of small molecules targeting various biological pathways. While specific signaling pathways directly modulated by this amino acid are not yet fully elucidated, its derivatives have been explored for their potential biological activities.

Potential Signaling Pathway Interaction: GABA Receptor Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important drug targets.[4] Some amino acids and their derivatives have been shown to interact with GABA receptors.[5] Although direct evidence for this compound is limited, its structural similarity to GABA suggests it could be a starting point for designing GABA receptor modulators.

Caption: Hypothetical interaction of a this compound derivative with the GABA receptor signaling pathway.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential in the development of novel peptides and small molecule therapeutics. Its unique structural features offer opportunities to design compounds with improved pharmacological properties. Further research into its biological activities and the signaling pathways modulated by its derivatives is warranted to fully exploit its potential in drug discovery.

References

- 1. This compound hydrochloride | C5H12ClNO2 | CID 53407724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride [myskinrecipes.com]

- 3. Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Two groups of amino acids interact with GABA-A receptors coupled to t-[35S]butylbicyclophosphorothionate binding sites: possible involvement with seizures associated with hereditary amino acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-2,2-dimethylpropanoic Acid: A Technical Guide to its Application as a β-Amino Acid Analog in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2,2-dimethylpropanoic acid, a non-proteinogenic β-amino acid analog, presents a compelling scaffold for the design of novel peptidomimetics and therapeutic agents. Its unique structural feature, a gem-dimethyl substitution at the α-carbon, imparts significant conformational constraints and enhanced metabolic stability to peptide backbones. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound in drug development. Detailed experimental protocols for its synthesis and incorporation into peptides are provided, alongside methodologies for evaluating the biological activity and conformational properties of the resulting peptidomimetics. This document aims to serve as a comprehensive resource for researchers and scientists engaged in the exploration of β-amino acid analogs for therapeutic innovation.

Introduction

β-amino acids are structural isomers of their α-amino acid counterparts, featuring the amino group attached to the β-carbon of the carboxylic acid. Their incorporation into peptide sequences has emerged as a powerful strategy in medicinal chemistry to develop analogs with improved pharmacological profiles. These modifications can modulate the conformation, dynamics, and proteolytic susceptibility of native peptides.[1] this compound, also known as 2,2-dimethyl-β-alanine, is a particularly interesting building block due to the steric hindrance imparted by the gem-dimethyl group. This structural feature can shield the adjacent amide bond from enzymatic degradation, thereby enhancing metabolic stability, and can induce specific, well-defined secondary structures crucial for optimizing binding affinity to biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C5H11NO2 | [2] |

| Molar Mass | 117.15 g/mol | [2] |

| Melting Point | 239-241 °C | [2] |

| Boiling Point (Predicted) | 220.7±23.0 °C | [2] |

| Density (Predicted) | 1.070±0.06 g/cm3 | [2] |

Synthesis of this compound

The synthesis of this compound can be reliably achieved through the Gabriel synthesis, a robust method for converting primary alkyl halides to primary amines. This approach avoids the common issue of over-alkylation. The starting material for this synthesis is the readily available 3-bromo-2,2-dimethylpropanoic acid.

Synthetic Workflow: Gabriel Synthesis

The overall workflow for the Gabriel synthesis of this compound is depicted below.

Figure 1: Gabriel synthesis workflow for this compound.

Detailed Experimental Protocol: Gabriel Synthesis

Materials:

-

3-bromo-2,2-dimethylpropanoic acid

-

Potassium phthalimide

-

Dimethylformamide (DMF)

-

Hydrazine hydrate or a strong acid (e.g., HCl) for hydrolysis

-

Appropriate solvents for extraction and purification (e.g., diethyl ether, ethanol)

Procedure:

-

N-Alkylation:

-

In a round-bottom flask, dissolve 3-bromo-2,2-dimethylpropanoic acid and a molar equivalent of potassium phthalimide in anhydrous DMF.

-

Heat the reaction mixture with stirring (e.g., at 80-100 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude N-phthalimido-2,2-dimethylpropanoic acid.

-

-

Deprotection (Hydrazinolysis):

-

Dissolve the crude N-phthalimido-2,2-dimethylpropanoic acid in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for several hours. A precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into peptide chains is typically achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

SPPS Workflow

The general cycle for extending a peptide chain by one amino acid residue using Fmoc-SPPS is illustrated below.

Figure 2: Fmoc-SPPS cycle for incorporating this compound.

Detailed Experimental Protocol: Fmoc-SPPS Coupling

Materials:

-

Fmoc-protected resin with the initial amino acid attached

-

Fmoc-3-amino-2,2-dimethylpropanoic acid-OH

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagents:

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents

Procedure (for one coupling cycle):

-

Resin Swelling: Swell the resin in DMF for approximately 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 20-30 minutes.

-

Drain the solution and repeat the deprotection step once more.

-

Wash the resin thoroughly with DMF (e.g., 5 times) to remove all traces of piperidine.

-

-

Coupling:

-

In a separate vial, dissolve Fmoc-3-amino-2,2-dimethylpropanoic acid-OH (e.g., 3-5 equivalents relative to resin loading) and HBTU (slightly less than 1 equivalent to the amino acid) in DMF.

-

Add DIPEA (e.g., 2 equivalents relative to the amino acid) to the activation mixture and pre-activate for a few minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours. The coupling efficiency can be monitored using a qualitative ninhydrin test. Due to the steric hindrance of this compound, longer coupling times or double coupling may be necessary.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (e.g., 3-5 times) and DCM (e.g., 3 times) to remove excess reagents and byproducts.

-

-

The resin is now ready for the next deprotection and coupling cycle.

Applications in Drug Development and Biological Evaluation

The incorporation of this compound into peptides can significantly enhance their therapeutic potential.

Enhanced Metabolic Stability

The gem-dimethyl group at the α-carbon sterically hinders the approach of proteolytic enzymes, thereby protecting the adjacent peptide bonds from cleavage. This leads to a longer plasma half-life and improved bioavailability of the peptide therapeutic.

Experimental Protocol: In Vitro Plasma Stability Assay

-

Peptide Incubation:

-

Incubate the peptide containing this compound (at a final concentration of, e.g., 1-10 µM) in fresh human or rat plasma at 37 °C.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the plasma-peptide mixture.

-

-

Protein Precipitation:

-

Immediately quench the enzymatic degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile containing an internal standard).

-

Vortex and centrifuge the samples to precipitate plasma proteins.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the intact peptide at each time point.

-

-

Data Analysis:

-

Plot the percentage of remaining peptide against time and determine the in vitro half-life (t½) from the degradation curve.

-

Conformational Constraint and Receptor Binding

The steric bulk of the 2,2-dimethyl group restricts the conformational freedom of the peptide backbone, favoring specific secondary structures such as turns or helices. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher binding affinity and selectivity.

Experimental Protocol: Conformational Analysis by NMR Spectroscopy

-

Sample Preparation: Dissolve the synthesized peptide in a suitable deuterated solvent (e.g., DMSO-d6 or H2O/D2O 9:1).

-

NMR Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra, including:

-

1D ¹H NMR: To observe the overall spectral features.

-

2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (<5 Å), which provide crucial distance restraints for structure calculation.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled, to resolve amide proton signals.

-

-

Data Analysis:

-

Assign all proton resonances to their respective amino acid residues.

-

Measure Nuclear Overhauser Effects (NOEs) and coupling constants (e.g., ³J(HN,Hα)).

-

Use the experimental restraints (NOE-derived distances and dihedral angles from coupling constants) in molecular modeling software to calculate an ensemble of 3D structures of the peptide in solution.

-

Potential as a GABA Analog

Given its structural similarity to γ-aminobutyric acid (GABA), this compound and its derivatives are of interest for their potential to modulate GABAergic neurotransmission. Evaluating their interaction with GABA receptors is a key step in exploring their potential as central nervous system (CNS) active agents.

Experimental Protocol: GABA-A Receptor Binding Assay

-

Membrane Preparation:

-

Homogenize rat brain tissue in a sucrose buffer.

-

Perform a series of centrifugation steps to isolate the crude synaptic membrane fraction containing GABA-A receptors.

-

-

Binding Assay:

-

Incubate the prepared membranes with a radiolabeled GABA-A receptor agonist (e.g., [³H]muscimol) in the absence (total binding) or presence (non-specific binding) of a high concentration of unlabeled GABA.

-

To determine the binding affinity of this compound or its derivatives, perform competition binding experiments by incubating the membranes and radioligand with varying concentrations of the test compound.

-

-

Data Analysis:

-

After incubation, rapidly filter the samples and wash to separate bound from free radioligand.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Quantitative Data

While extensive quantitative data for peptides specifically incorporating this compound is not widely available in the public domain, the following table provides a template for the types of data that should be generated and presented in such studies.

| Peptide Sequence | Target | Assay Type | IC50 / Ki (nM) | In Vitro Plasma Half-life (min) | Key Conformational Feature | Reference |

| Example Peptide 1 | Example Receptor A | Receptor Binding | [Value] | [Value] | β-turn | [Citation] |

| Example Peptide 2 | Example Enzyme B | Enzyme Inhibition | [Value] | [Value] | Helical | [Citation] |

Conclusion

This compound is a valuable building block in the design of peptidomimetics with enhanced therapeutic properties. Its synthesis via the Gabriel route is straightforward, and its incorporation into peptides using standard SPPS protocols, with considerations for its steric bulk, is well-established. The resulting peptides are expected to exhibit increased metabolic stability and adopt more defined conformations, which can translate to improved biological activity. The detailed protocols provided in this guide offer a starting point for researchers to synthesize and evaluate novel peptide-based drug candidates incorporating this promising β-amino acid analog. Further research is warranted to generate more quantitative data on the pharmacokinetic and pharmacodynamic properties of peptides containing this compound to fully realize its potential in drug discovery.

References

The Strategic Role of 3-Amino-2,2-dimethylpropanoic Acid in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Amino-2,2-dimethylpropanoic acid, a non-proteinogenic β-amino acid, has emerged as a valuable scaffold in medicinal chemistry. Its unique structural feature, the gem-dimethyl substitution at the C2 position, imparts significant conformational rigidity and enhanced metabolic stability to molecules incorporating this moiety. These properties are highly desirable in the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth analysis of the role of this compound in drug design, covering its synthesis, incorporation into bioactive molecules, and impact on biological activity. We present key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to offer a comprehensive resource for researchers and scientists in the field of drug development.

Introduction: The Significance of the Gem-Dimethyl Effect

In the realm of medicinal chemistry, the quest for drug candidates with optimal potency, selectivity, and metabolic stability is paramount. Non-proteinogenic amino acids offer a rich source of structural diversity to achieve these goals. Among these, this compound stands out due to the profound influence of its gem-dimethyl group. This substitution effectively restricts the conformational freedom of the molecule, pre-organizing it into a specific bioactive conformation for target binding. Furthermore, the steric hindrance provided by the gem-dimethyl group can shield adjacent peptide bonds from enzymatic degradation, thereby prolonging the in vivo half-life of peptide-based drugs.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method involves the amination of a suitable precursor, such as 3-bromo-2,2-dimethylpropanoic acid.

Experimental Protocol: Synthesis of this compound via Gabriel Synthesis

This protocol outlines the synthesis of the title compound from 3-bromo-2,2-dimethylpropanoic acid.

Materials:

-

3-bromo-2,2-dimethylpropanoic acid

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Hydrochloric acid (HCl)

-

Ethanol

-

Diethyl ether

Procedure:

-

Step 1: Synthesis of N-(2,2-Dimethyl-2-carboxyethyl)phthalimide:

-

In a round-bottom flask, dissolve 3-bromo-2,2-dimethylpropanoic acid (1 equivalent) and potassium phthalimide (1.1 equivalents) in anhydrous DMF.

-

Heat the reaction mixture at 80-90°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield N-(2,2-dimethyl-2-carboxyethyl)phthalimide.

-

-

Step 2: Deprotection to yield this compound:

-

Suspend the product from Step 1 in ethanol.

-

Add hydrazine hydrate (2 equivalents) to the suspension.

-

Reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and acidify with concentrated HCl to a pH of approximately 1-2.

-

Cool the solution in an ice bath to precipitate the hydrochloride salt of this compound.

-

Collect the product by filtration, wash with cold diethyl ether, and dry to obtain the final product.

-

Synthetic workflow for this compound.

Applications in Medicinal Chemistry: A Scaffold for Bioactive Agents

The unique conformational constraints and metabolic stability conferred by the this compound scaffold have been exploited in the design of various therapeutic agents, particularly in the field of oncology.

Inhibitors of Apoptosis Proteins (IAPs) Antagonists

Inhibitors of Apoptosis Proteins (IAPs) are a family of proteins that regulate programmed cell death (apoptosis) and are often overexpressed in cancer cells, contributing to therapeutic resistance. Small molecules that mimic the endogenous IAP antagonist, Smac (Second Mitochondria-derived Activator of Caspases), have shown promise as anticancer agents. The N-terminus of Smac, which contains an alanine residue, is crucial for its binding to IAPs. The this compound moiety can serve as a conformationally restricted mimic of this N-terminal residue in Smac mimetics.

One notable example is the development of potent and orally bioavailable Smac mimetics. While specific drug names containing this exact moiety are not always disclosed in early-stage research, the design principles often leverage such constrained amino acids. For instance, compounds like LCL161 and SM-164 are Smac mimetics that function as IAP antagonists, and their design often incorporates non-natural amino acids to enhance their binding affinity and cellular activity.

The binding of a Smac mimetic containing the this compound scaffold to the BIR3 domain of XIAP (X-linked inhibitor of apoptosis protein) prevents XIAP from inhibiting caspases, thereby promoting apoptosis in cancer cells.

Conformational Preferences of 3-Amino-2,2-dimethylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2,2-dimethylpropanoic acid, a Cα-tetrasubstituted β-amino acid, presents a unique conformational landscape due to the steric hindrance imposed by the gem-dimethyl group. This technical guide synthesizes theoretical principles and experimental data from analogous compounds to elucidate the preferred conformations of this molecule. Understanding these preferences is critical for its application in peptide design and drug development, where it can be used to induce specific secondary structures and enhance metabolic stability. This document provides an overview of its structural features, detailed experimental methodologies for conformational analysis, and predictive insights into its behavior in various environments.

Introduction

β-amino acids are valuable building blocks in medicinal chemistry, offering access to novel peptide architectures and functionalities. Unlike their α-amino acid counterparts, the additional carbon in the backbone of β-amino acids provides greater conformational flexibility. However, substitution at the Cα and Cβ positions can significantly constrain this flexibility, favoring specific folded or extended conformations. This compound, also known as 2,2-dimethyl-β-alanine, is of particular interest due to the Cα gem-dimethyl substitution, which is expected to heavily influence its torsional angles and overall shape.

The steric bulk of the two methyl groups at the Cα position restricts the rotation around the Cα-Cβ and Cα-C(O) bonds, leading to a more defined set of low-energy conformations. These conformational constraints can be exploited in the design of peptidomimetics with predictable and stable secondary structures, such as β-turns and helices.

Predicted Conformational Preferences

The conformational preferences of this compound are primarily dictated by the steric interactions of the gem-dimethyl group. These interactions are expected to favor staggered conformations while minimizing gauche interactions. The key dihedral angles that define the backbone conformation are θ (N-Cβ-Cα-C(O)) and ψ (Cβ-Cα-C(O)-OH).

Due to the absence of specific experimental data for the free amino acid, the following table summarizes the predicted low-energy conformations based on computational studies of similar Cα-tetrasubstituted amino acids.

| Conformer | Dihedral Angle θ (N-Cβ-Cα-C(O)) (Predicted) | Dihedral Angle ψ (Cβ-Cα-C(O)-OH) (Predicted) | Key Features |

| Gauche (g+) | ~ +60° | ~ ±120° | Potentially stabilized by intramolecular hydrogen bonding between the amine and carboxyl groups. |

| Gauche (g-) | ~ -60° | ~ ±120° | Similar to the g+ conformer, representing a folded structure. |

| Anti (a) | ~ 180° | ~ 0° or 180° | An extended conformation, likely less favored due to potential steric clashes in oligopeptides. |

Experimental Methodologies for Conformational Analysis

The conformational preferences of this compound and its derivatives can be determined using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, supported by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution. Key parameters include chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effects (NOEs).

Experimental Protocol: 1D and 2D NMR of a this compound Derivative

-

Sample Preparation: Dissolve 5-10 mg of the compound (e.g., (S)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid hydrochloride) in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

1D ¹H NMR Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a standard ¹H spectrum to identify the chemical shifts of all protons. For a derivative like the phenyl-substituted compound, this would include the protons of the gem-dimethyl groups, the Cβ proton, and the aromatic protons.[1]

-

-

1D ¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to determine the chemical shifts of all carbon atoms.[1]

-

-

2D NMR Experiments (for more complex structures):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which can help in assigning quaternary carbons like Cα.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial information about the through-space distances and thus the conformation.

-

-

Data Analysis:

-

Measure the coupling constants (³J) between vicinal protons (e.g., on Cβ and C3, if applicable). The magnitude of these constants can be related to the dihedral angle via the Karplus equation.

-

Analyze NOE cross-peaks to deduce the spatial proximity of different parts of the molecule, which helps in differentiating between folded and extended conformers.

-

Example NMR Data for (S)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid hydrochloride in D₂O: [1]

| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |

| ¹H | 7.54-7.35 | m | Phenyl protons |

| 4.30 | s | Cβ-H | |

| 1.29 | s | CH₃ | |

| 1.01 | s | CH₃ | |

| ¹³C | 183.5 | C=O | |

| 135.3, 129.2, 129.0, 128.0 | Phenyl carbons | ||

| 62.0 | Cβ | ||

| 45.4 | Cα | ||

| 24.9, 22.1 | CH₃ |

Note: The observation of singlets for the methyl groups and the Cβ-H in this specific derivative is due to the substitution pattern. In the parent compound, coupling patterns would be different.

X-ray Crystallography

X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the amino acid or a suitable derivative. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a detector.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell dimensions and reflection intensities.

-

Solve the phase problem to generate an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions and thermal parameters.

-

-

Data Analysis:

-

From the final refined structure, precise bond lengths, bond angles, and dihedral angles can be determined, providing a detailed picture of the solid-state conformation.

-

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are invaluable for exploring the potential energy surface of a molecule and identifying low-energy conformers.

Workflow for Computational Conformational Analysis

Caption: Workflow for computational conformational analysis.

Signaling Pathways and Logical Relationships

The conformational preferences of this compound are a result of a balance between different intramolecular forces.

Caption: Factors influencing the conformational preference.

Conclusion

While direct experimental data on the conformational preferences of free this compound is limited, a combination of theoretical considerations and data from analogous structures provides a strong basis for predicting its behavior. The dominant steric influence of the Cα gem-dimethyl group is expected to favor folded, gauche-like conformations, which can be stabilized by intramolecular hydrogen bonding. This inherent conformational constraint makes it a valuable tool for designing peptides with specific, stable secondary structures. The experimental and computational protocols outlined in this guide provide a framework for the detailed characterization of this and other substituted β-amino acids, which will further aid in their application in drug discovery and materials science.

References

3-Amino-2,2-dimethylpropanoic Acid Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,2-dimethylpropanoic acid, a conformationally constrained β-amino acid, serves as a versatile scaffold in medicinal chemistry. Its rigid dimethyl-substituted backbone imparts unique structural properties, making it an attractive starting point for the design of novel therapeutic agents. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, ranging from central nervous system modulation to anticancer and antimicrobial effects. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their potential in drug discovery.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the use of hydroxypivalic acid as a starting material, which undergoes a three-step process of esterification, protection, and amination.

General Synthesis Protocol:

A widely employed method for the preparation of 3-amino-2,2-dimethylpropanamide, a key intermediate, is outlined below. This process starts from the readily available hydroxypivalic acid.

Step 1: Esterification of Hydroxypivalic Acid Hydroxypivalic acid is reacted with an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of strong acid, such as sulfuric acid, under reflux conditions. This reaction yields the corresponding methyl or ethyl hydroxypivalate. The reaction is typically monitored by gas chromatography (GC) to ensure completion.

Step 2: Introduction of a Leaving Group The hydroxyl group of the ester is then converted into a good leaving group. This is often achieved by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine. This step yields the corresponding mesylate or tosylate ester.

Step 3: Ammonolysis The final step involves the displacement of the leaving group with ammonia. The protected ester is refluxed with concentrated aqueous ammonia (e.g., 28% solution). This reaction results in the formation of 3-amino-2,2-dimethylpropanamide. The product can then be purified and used as a precursor for further derivatization.

Therapeutic Applications and Biological Activities

Derivatives of this compound have shown promise in a variety of therapeutic areas. The following sections highlight some of the key findings.

Anticancer Activity

Several studies have reported the potent anticancer activity of this compound derivatives against various cancer cell lines. The mechanism of action for some of these compounds involves the modulation of key signaling pathways implicated in cancer progression.

Quantitative Data for Anticancer Activity:

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| N-Benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide | HeLa (Cervical Cancer) | 12.3 | [1] |

| Compound 5c | Ramos (Burkitt's Lymphoma) | < 8 | [2] |

| Compound 5c | Colon Cancer Cell Lines | 0.32 - 3.89 | [2] |

| Compound 5c | Non-Small Cell Lung Cancer | 0.32 - 3.89 | [2] |

| Compound 5c | Melanoma | 0.32 - 3.89 | [2] |

| Compound 5c | Leukemia Cell Lines | 0.32 - 3.89 | [2] |

Signaling Pathways in Anticancer Activity:

Some derivatives have been suggested to exert their anticancer effects by targeting the SIRT2 and EGFR signaling pathways. Loss of SIRT2 expression has been shown to enhance MEK acetylation, leading to increased ERK activity and resistance to EGFR inhibitors. Therefore, modulators of SIRT2 could play a crucial role in overcoming drug resistance in cancer therapy.

References

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of Peptides Containing 3-Amino-2,2-dimethylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,2-dimethylpropanoic acid, a β-amino acid derivative, is a valuable building block in medicinal chemistry and material science. Its incorporation into peptide chains can induce specific secondary structures, enhance proteolytic stability, and confer unique pharmacological properties. However, the gem-dimethyl substitution on the α-carbon presents significant steric hindrance, making its efficient incorporation into peptides via solid-phase peptide synthesis (SPPS) a challenge. This application note provides a detailed protocol for the successful synthesis of peptides containing this sterically hindered amino acid using the widely adopted Fmoc/tBu strategy.

Core Principles

The synthesis of peptides containing this compound follows the fundamental principles of Fmoc-based SPPS. The process involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support (resin).[1][2][3] Each cycle consists of two main steps: the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide and the coupling of the next Fmoc-protected amino acid. Due to the steric bulk of this compound, optimized coupling conditions are crucial to ensure high yields and purity.

Experimental Workflow

The overall experimental workflow for the solid-phase synthesis of a peptide containing this compound is depicted below.

Caption: General workflow for solid-phase peptide synthesis incorporating a sterically hindered amino acid.

Materials and Methods

Resins

The choice of resin depends on the desired C-terminal functionality of the peptide.[4]

-

Wang Resin: For peptides with a C-terminal carboxylic acid.

-

Rink Amide Resin: For peptides with a C-terminal amide.

Protecting Groups

The standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is employed.[2][3] The Nα-amino group is protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups such as tBu (tert-butyl), Boc (tert-butyloxycarbonyl), and Trt (trityl).[5]

Coupling Reagents

Due to the steric hindrance of this compound, potent coupling reagents are recommended to achieve high coupling efficiency and minimize side reactions like racemization.[6][7]

| Coupling Reagent | Abbreviation | Notes |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly effective for hindered couplings, often used with a base like DIPEA. |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | A common and effective coupling reagent.[8] |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Strong phosphonium-based coupling reagent. |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Highly efficient and recommended for difficult couplings. |

Detailed Protocols

Resin Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add N,N-Dimethylformamide (DMF) to the resin.

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[9]

-

Drain the DMF.

Loading of the First Amino Acid (Example for Wang Resin)

-

Dissolve 3 equivalents of the first Fmoc-amino acid in DMF.

-

Add 3 equivalents of a coupling reagent (e.g., HBTU) and 6 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Add the activation mixture to the swollen resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DMF and Dichloromethane (DCM).

Fmoc-Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.[4]

-

Agitate for 5 minutes, then drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF and DCM.

Coupling of Standard Amino Acids

-

Dissolve 3 equivalents of the Fmoc-amino acid in DMF.

-

Add 3 equivalents of a coupling reagent (e.g., HBTU) and 6 equivalents of DIPEA.

-

Add the activation mixture to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Wash the resin thoroughly with DMF and DCM.

Coupling of Fmoc-3-Amino-2,2-dimethylpropanoic acid

This step requires optimized conditions to overcome steric hindrance.

| Parameter | Standard Coupling | Hindered Coupling (Recommended) |

| Amino Acid Equivalents | 3 | 4-5 |

| Coupling Reagent Equivalents | 3 (e.g., HBTU) | 4-5 (e.g., HATU) |

| Base Equivalents (DIPEA) | 6 | 8-10 |

| Reaction Time | 1-2 hours | 4-6 hours (or overnight) |

| Temperature | Room Temperature | Room Temperature to 40 °C |

Protocol:

-

In a separate vial, dissolve 4-5 equivalents of Fmoc-3-Amino-2,2-dimethylpropanoic acid in DMF.

-